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Compound of Interest

4-(4-Trifluoromethylphenyl)thiazol-
Compound Name:
2-ylamine

cat. No.: B1333816

Introduction

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a fluorinated organic compound belonging to
the 2-aminothiazole class.[1][2] The 2-aminothiazole scaffold is a significant pharmacophore in
medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including
antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The presence of
the trifluoromethylphenyl group often enhances metabolic stability and binding affinity of drug
candidates. This document provides a comprehensive overview of the known chemical
properties, synthesis protocols, and potential biological relevance of 4-(4-
Trifluoromethylphenyl)thiazol-2-ylamine.

Chemical Properties and Identifiers

The fundamental chemical and physical properties of the compound are summarized below.
These properties are crucial for its handling, characterization, and application in research and
development.

Chemical Structure and ldentifiers
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Property Value Reference
A-[4-

IUPAC Name (trifluoromethyl)phenyl]-1,3- [1]
thiazol-2-amine

CAS Number 105512-79-6 [11[2]

Molecular Formula C1oH7F3N2S [11[2]

C1=CC(=CC=C1C2=CSC(=N2

SMILES [1]
IN)C(F)(F)F
HYAHAIVZFRFEBU-

InChlKey [1]
UHFFFAOYSA-N

ChEMBL ID CHEMBL3410182 [1]

Physicochemical Data

Quantitative physicochemical data is essential for experimental design, particularly in solubility

and formulation studies.

Property

Value

Reference

Molecular Weight

244.24 g/mol

[1](2]

Monoisotopic Mass

244.02820389 Da

[1]

Purity

>98% (Commercially available)

[2]

Storage

Store protected from light,

under Argon

[2]

Synthesis and Experimental Protocols

The synthesis of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine typically follows the Hantzsch

thiazole synthesis, a well-established method for creating the thiazole ring.
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General Synthesis Protocol: Hantzsch Thiazole
Synthesis

The most common route involves the condensation reaction between an a-haloketone and a
thioamide-containing reactant, such as thiourea.[3][5]

Reaction Scheme:

o Step 1: Halogenation of Ketone: 1-(4-(Trifluoromethyl)phenyl)ethan-1-one is brominated,
typically using bromine in a suitable solvent like chloroform or acetic acid, to yield 2-bromo-1-
(4-(trifluoromethyl)phenyl)ethan-1-one.

o Step 2: Cyclo-condensation: The resulting a-bromoketone is reacted with thiourea in a
solvent such as ethanol. The mixture is heated under reflux to facilitate the cyclization and
formation of the 2-aminothiazole ring.[5]

e Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled and
poured into cold water. The product is then typically extracted with an organic solvent like
ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol) or by column chromatography.[5]
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1-(4-(Trifluoromethyl)phenyl)ethanone
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Caption: General workflow for Hantzsch thiazole synthesis.

Spectroscopic Analysis

Characterization of 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine relies on standard
spectroscopic techniques. While specific spectra for this exact compound are proprietary and
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available through chemical suppliers, the expected spectral features can be inferred from
closely related analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

» 1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on
the trifluoromethylphenyl ring, likely as multiplets in the & 7.4-8.2 ppm range.[5] A singlet for
the proton on the thiazole ring (at C5) and a broad singlet for the amino (-NHz) protons would
also be anticipated.

e 13C NMR: Signals corresponding to the carbons of the thiazole ring and the
trifluoromethylphenyl group would be present. The trifluoromethyl (-CFs) carbon would
appear as a quartet due to C-F coupling.

Mass Spectrometry (MS)

e Electron lonization (EI-MS): The mass spectrum would show a molecular ion (M*) peak
corresponding to the compound's molecular weight (m/z = 244).[5] Fragmentation patterns
would likely involve the thiazole and phenyl rings.

Infrared (IR) Spectroscopy

e The IR spectrum would display characteristic absorption bands for N-H stretching of the
primary amine group (around 3300-3500 cm~1), C=N stretching of the thiazole ring (around
1620 cm~1), and strong C-F stretching bands for the trifluoromethyl group.

Biological Activity and Potential Applications

The 2-aminothiazole core is a privileged structure in drug discovery. While specific biological
data for 4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is limited in the public domain, the
broader class of related compounds has been extensively studied, suggesting potential areas
of application.

Potential Therapeutic Targets

Derivatives of 2-aminothiazole have shown activity against a variety of biological targets:
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Kinase Inhibition: Many thiazole-containing compounds are investigated as inhibitors of
protein kinases, which are critical targets in oncology.[7] The inhibition of a specific kinase
can disrupt signaling pathways responsible for tumor growth and proliferation.

Antimicrobial and Antifungal Activity: The thiazole ring is a component of several approved
antimicrobial and antifungal drugs.[4]

CNS Receptors: Related structures have been developed as ligands for central nervous
system targets, such as the metabotropic glutamate subtype-5 receptor (mGIuR5), indicating
potential applications in neuropsychiatric disorders.[8]

Reverse Transcriptase Inhibition: Certain analogs have been explored as potential HIV-1
reverse transcriptase inhibitors.[9]

4-(4-CFs-Ph)-thiazol-2-ylamine

(Hypothetical Inhibitor)

Cellular Signaling Cascade

Growth Factor

Receptor Tyrosine Kinase

l

Protein Kinase (Target)

i

Downstream Effector)

Cell Proliferation / Survival

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s14589613
https://www.researchgate.net/publication/229210637_Synthesis_and_biological_activity_of_novel_2-methyl-4-trifluoromethyl-thiazole-5-carboxamide_derivatives
https://pubmed.ncbi.nlm.nih.gov/18806125/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9684953.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

4-(4-Trifluoromethylphenyl)thiazol-2-ylamine is a valuable building block for chemical
synthesis and drug discovery. Its properties are defined by the combination of the biologically
active 2-aminothiazole core and the metabolically robust trifluoromethylphenyl group. Based on
the activities of related compounds, this molecule holds potential for the development of novel
therapeutic agents, particularly in the areas of oncology and infectious diseases. Further
research is warranted to fully elucidate its specific biological profile and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-
Trifluoromethylphenyl)thiazol-2-ylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333816#4-4-trifluoromethylphenyl-thiazol-2-
ylamine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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